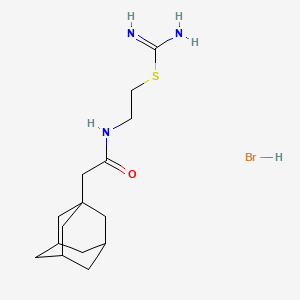
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylacetyl)amino)ethyl carbamimidothioate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C15H26BrN3OS and a molecular weight of 376.355 g/mol. It is known for its unique structural properties, which include an adamantyl group, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.
Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted adamantyl compounds. These products have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its robust chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the carbamimidothioate group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
2-Adamantanone: Used in the synthesis of various pharmaceuticals.
1-Adamantanol: Utilized in the production of polymers and resins.
Uniqueness
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate hydrobromide stands out due to its unique combination of an adamantyl group and a carbamimidothioate group. This combination provides enhanced stability and reactivity, making it a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
88313-63-7 |
|---|---|
Fórmula molecular |
C15H26BrN3OS |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[[2-(1-adamantyl)acetyl]amino]ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C15H25N3OS.BrH/c16-14(17)20-2-1-18-13(19)9-15-6-10-3-11(7-15)5-12(4-10)8-15;/h10-12H,1-9H2,(H3,16,17)(H,18,19);1H |
Clave InChI |
MYPJBFRUFVLVEQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCSC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


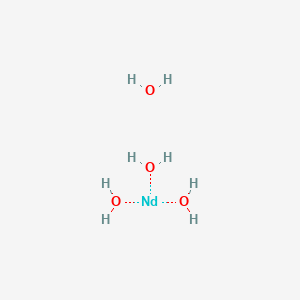

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)

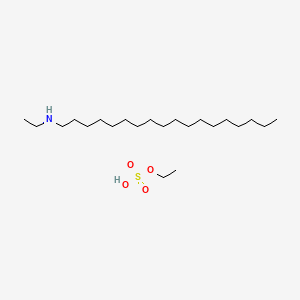
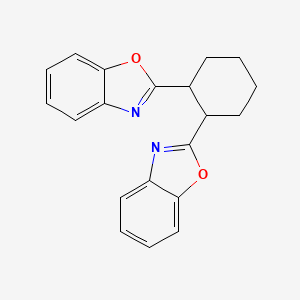
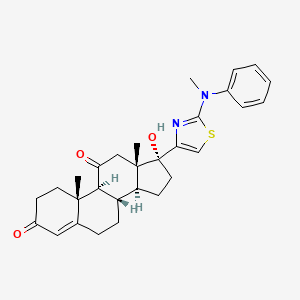
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
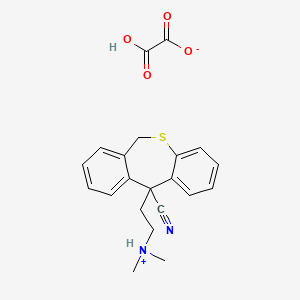

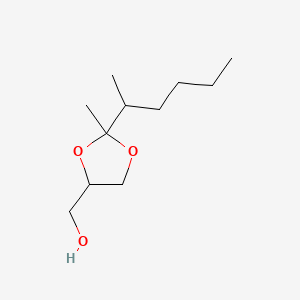
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)

